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Compound of Interest

Compound Name: 2-Phenyl-3,6-dimethylmorpholine

Cat. No.: B1438228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms
2-Phenyl-3,6-dimethylmorpholine is a synthetic molecule belonging to the substituted

phenylmorpholine class of compounds. Structurally related to the well-known stimulant

phenmetrazine, it is anticipated to exhibit similar pharmacological effects, primarily as a

monoamine reuptake inhibitor. Due to its potential as a central nervous system stimulant and

anorectic agent, this compound is of interest to researchers in the fields of pharmacology and

medicinal chemistry.

For clarity and comprehensive literature searching, the following synonyms and identifiers for 2-
Phenyl-3,6-dimethylmorpholine should be noted:

Synonym/Identifier Value

IUPAC Name 2-phenyl-3,6-dimethylmorpholine

Common Synonyms 6-methylphenmetrazine, 3,6-DMPM

CAS Number 92903-00-9[1]

PubChem CID 43174741

ChemSpider ID 38138973

UNII T043FM5H3Q
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Core Compound Profile
While specific quantitative data for 2-Phenyl-3,6-dimethylmorpholine is scarce in publicly

available literature, its pharmacological profile can be inferred from its structural similarity to

other substituted phenylmorpholines. These compounds are known to interact with monoamine

transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and

serotonin transporter (SERT).

Presumed Mechanism of Action: Like its parent compound phenmetrazine, 2-Phenyl-3,6-
dimethylmorpholine is presumed to act as a monoamine reuptake inhibitor. By blocking the

reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, from the synaptic

cleft, it increases the concentration of these neurotransmitters, leading to enhanced

downstream signaling. This mechanism is the basis for its expected stimulant and anorectic

effects.

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological characterization of 2-
Phenyl-3,6-dimethylmorpholine are not extensively published. However, a German patent

(DE 1143201) titled "Verfahren zur Herstellung von 2-Phenyl-3,6-dimethylmorpholin" from 1963

describes a method for its synthesis. While the full text of this patent is not readily available, the

following sections provide representative protocols for the synthesis and evaluation of

substituted phenylmorpholines based on established methodologies in the field.

Representative Synthesis of a Substituted
Phenylmorpholine
The synthesis of phenylmorpholine analogs typically involves a multi-step process. The

following is a representative protocol adapted from the synthesis of similar compounds and

should be considered a general guideline.

Protocol: Synthesis of a 2-Phenyl-3-alkylmorpholine Analog

Step 1: Formation of an Intermediate. A common starting material is a substituted

phenylethanolamine. This is reacted with an appropriate alkylating agent to introduce the

desired substituent at the nitrogen atom.
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Step 2: Cyclization. The resulting N-substituted diethanolamine derivative is then cyclized to

form the morpholine ring. This is often achieved by treatment with a strong acid, such as

sulfuric acid, which catalyzes the intramolecular dehydration.

Step 3: Purification. The crude product is purified using standard laboratory techniques, such

as distillation or chromatography, to yield the final 2-phenyl-3-alkylmorpholine derivative.

Pharmacological Characterization Protocols
To determine the pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine, the following

in vitro and in vivo assays would be essential.

This assay determines the affinity of the compound for the dopamine, norepinephrine, and

serotonin transporters.

Protocol: Radioligand Binding Assay

Membrane Preparation: Membranes from cells expressing the human dopamine,

norepinephrine, or serotonin transporter are prepared.

Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand

for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for

SERT) and varying concentrations of the test compound (2-Phenyl-3,6-
dimethylmorpholine).

Incubation: The plates are incubated to allow for competitive binding between the radioligand

and the test compound.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes bound with the radioligand.

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the radioligand binding (IC₅₀). This is then used to calculate the binding

affinity (Ki) for each transporter.

This assay assesses the stimulant effects of the compound in a rodent model.
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Protocol: Locomotor Activity in Mice

Animal Acclimation: Mice are acclimated to the testing room and the locomotor activity

chambers.

Drug Administration: Different groups of mice are administered either vehicle or varying

doses of 2-Phenyl-3,6-dimethylmorpholine via an appropriate route (e.g., intraperitoneal

injection).

Data Collection: Immediately after administration, the mice are placed in the locomotor

activity chambers. Their horizontal and vertical movements are recorded for a set period

(e.g., 60-120 minutes) using automated photobeam systems.

Data Analysis: The total distance traveled, number of vertical rears, and other locomotor

parameters are analyzed to determine the effect of the compound on spontaneous activity.

An increase in locomotor activity is indicative of a stimulant effect.

Visualizations
Presumed Signaling Pathway of 2-Phenyl-3,6-
dimethylmorpholine
The following diagram illustrates the general mechanism of action for a monoamine reuptake

inhibitor, which is the presumed pathway for 2-Phenyl-3,6-dimethylmorpholine.
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Caption: Presumed mechanism of action for 2-Phenyl-3,6-dimethylmorpholine.

Experimental Workflow for Pharmacological
Characterization
The following diagram outlines a typical workflow for the initial pharmacological assessment of

a novel psychoactive compound like 2-Phenyl-3,6-dimethylmorpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1438228?utm_src=pdf-body-img
https://www.benchchem.com/product/b1438228?utm_src=pdf-body
https://www.benchchem.com/product/b1438228?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Analysis

In Vivo Analysis

Monoamine Transporter
Binding Assays (DAT, NET, SERT)

Data Analysis and
Pharmacological Profile

Monoamine Uptake
Inhibition Assays

Locomotor Activity Assay

Drug Discrimination Studies

2-Phenyl-3,6-dimethylmorpholine
(Test Compound)

Click to download full resolution via product page

Caption: General workflow for pharmacological characterization.

Conclusion
2-Phenyl-3,6-dimethylmorpholine is a compound of interest within the substituted

phenylmorpholine class, with a presumed mechanism of action as a monoamine reuptake

inhibitor. While specific experimental data on this molecule is limited in the public domain, this

guide provides a framework for its study, including common synonyms, a presumed

mechanism of action, and representative experimental protocols for its synthesis and

pharmacological characterization. Further research is necessary to fully elucidate the specific

binding affinities, in vivo effects, and therapeutic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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